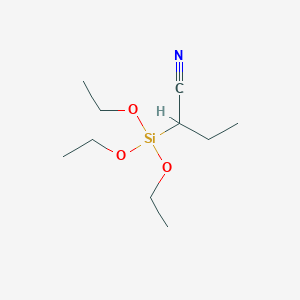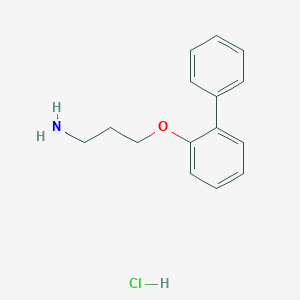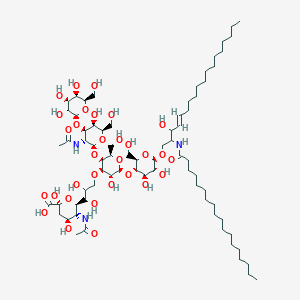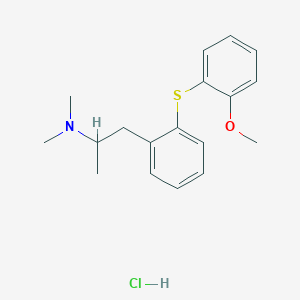
4-Hydroxy-3-methoxyphenylglycol hemipiperazinium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-methoxyphenylglycol hemipiperazinium salt, also known as 3-Methoxy-4-hydroxy-phenylglycol piperazine, MHPG piperazine, MOPEG, MOPEG piperazine , is a metabolite of cerebral norepinephrine . It is widely used as an injectable drug for the treatment of critically low blood pressure .
Synthesis Analysis
This compound is a metabolite of norepinephrine derived in part by deamination of normetanephrine or by O-methylation of dihydroxyphenylglycol after cellular uptake of either intermediate .Molecular Structure Analysis
The empirical formula of this compound is C9H12O4 · 0.5C4H10N2 and it has a molecular weight of 227.26 . The SMILES string representation is C1CNCCN1.COc2cc(ccc2O)C(O)CO.COc3cc(ccc3O)C(O)CO .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 115-119 °C . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Molecularly Imprinted Hydrogels in Food Packaging
The synthesis of molecularly imprinted hydrogels (MIHs) using a synthetic surrogate of the natural antioxidant ferulic acid, where 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HFA) was used as the template molecule, has been explored. These MIHs, particularly those based on DMAEMA/HEMA, show potential as functional active packaging materials in the food industry, effectively preventing lipid oxidation and potentially extending the shelf life of products like butter (Benito-Peña et al., 2016).
Neurochemical Effects
Research on 4,4'-Butylidenebis(6-t-butyl-m-cresol), which can elute from nitrile-butadiene rubber gloves and is found in food, shows its endocrine disrupting potential. The study revealed alterations in levels and turnover of monoamines and their metabolites, including 3-methoxy-4-hydrophenylglycol hemipiperazinium (MHPG), suggesting significant neurochemical effects during fetal periods (Satoh et al., 2008).
Neurotoxicity Studies
A study examining the neurotoxicity of various catecholamine neurotransmitter metabolites found that 3,4-dihydroxyphenylglycolaldehyde, but not 4-hydroxy-3-methoxyphenylglycol, is a neurotoxin to adrenergic neurons. This finding has implications for understanding neuron death in neurodegenerative diseases (Burke et al., 2001).
Photophysics and Photochemistry
In the study of benzoxazole derivatives, it was found that the photophysics and photochemical properties vary with the position of methoxy substitution. For instance, 2-(2-hydroxy-3-methoxyphenyl)benzoxazole showed distinct fluorescence and ESIPT emission behavior, highlighting the influence of molecular structure on optical properties (Ohshima et al., 2007).
Salivary MHPG as a Neurotransmitter Activity Marker
A study demonstrated a high correlation between salivary 3-methoxy-4-hydroxy-phenylglycol (MHPG) and cerebrospinal fluid (CSF) MHPG. This finding supports the use of salivary MHPG as a non-invasive marker for assessing noradrenergic system activity in clinical studies related to psychiatric illnesses (Reuster et al., 2002).
Synthesis of Substituted Dihydropyrazines
The regioselective reduction of 3-substituted N-acylpyrazinium salts, including 3-methoxy substituted variants, has been developed for the synthesis of 1,2-dihydropyrazines. This process is significant for the formation of various pharmaceutical and chemical compounds (Williams et al., 2012).
Interaction with Antidepressants
Research has explored the effects of thyrotropin-releasing hormone on the metabolism of brain catecholamines and their interaction with antidepressant treatments. It was observed that this hormone can potentiate the effects of antidepressants like imipramine on metabolites including 4-hydroxy-3-methoxyphenylglycol (Rastogi et al., 2004).
Pain Management Research
A study on flotation-REST, a pain relief technique, showed significant reductions in the most severe perceived pain intensity and circulating levels of 3-methoxy-4-hydroxyphenylethyleneglycol in patients with chronic pain, suggesting its effectiveness in pain management (Kjellgren et al., 2001).
Mecanismo De Acción
Target of Action
The primary target of 4-Hydroxy-3-methoxyphenylglycol Hemipiperazinium Salt is the norepinephrine system . This compound is a metabolite of norepinephrine, a neurotransmitter that plays a crucial role in the body’s fight-or-flight response .
Mode of Action
The compound is derived in part by deamination of normetanephrine or by O-methylation of dihydroxyphenylglycol after cellular uptake of either intermediate . It interacts with the norepinephrine system, potentially influencing the neurotransmitter’s activity and the body’s response to stress .
Biochemical Pathways
The compound is involved in the Dopamine and Norepinephrine Metabolism pathway . As a metabolite of norepinephrine, it may affect the synthesis, release, function, and degradation of these neurotransmitters, thereby influencing various physiological processes such as mood regulation, stress response, and cardiovascular function .
Result of Action
The compound is released into the blood and cerebrospinal fluid and has been used as a biochemical index of recent sympathetic nervous system activity . Its action on the norepinephrine system could potentially influence a range of physiological responses, including the body’s reaction to stress .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability might be affected by temperature, as suggested by the recommended storage temperature of 2-8°C . .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
4-Hydroxy-3-methoxyphenylglycol Hemipiperazinium Salt is derived in part by the deamination of normetanephrine or by O-methylation of dihydroxyphenylglycol after cellular uptake of either intermediate . It interacts with various enzymes and proteins, playing a crucial role in the metabolism of norepinephrine .
Cellular Effects
The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It is released into the blood and cerebrospinal fluid and has been used as a biochemical index of recent sympathetic nervous system activity .
Metabolic Pathways
This compound is involved in the metabolic pathways of norepinephrine . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 4-Hydroxy-3-methoxyphenylglycol hemipiperazinium salt can be achieved through a series of chemical reactions involving the starting material vanillin.", "Starting Materials": [ "Vanillin", "Hydroxylamine hydrochloride", "Sodium borohydride", "Methanol", "Piperazine", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Dimethylformamide", "Ethyl acetate" ], "Reaction": [ "Vanillin is reacted with hydroxylamine hydrochloride in the presence of sodium acetate and acetic anhydride to obtain 4-hydroxy-3-methoxyphenylglyoxime", "The obtained 4-hydroxy-3-methoxyphenylglyoxime is then reduced using sodium borohydride in methanol to obtain 4-hydroxy-3-methoxyphenylglycol", "Piperazine is reacted with 4-hydroxy-3-methoxyphenylglycol in the presence of hydrochloric acid to obtain 4-Hydroxy-3-methoxyphenylglycol hemipiperazinium salt", "The obtained salt is then purified using a solvent such as ethyl acetate or dimethylformamide" ] } | |
| 67423-45-4 | |
Fórmula molecular |
C13H22N2O4 |
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol;piperazine |
InChI |
InChI=1S/C9H12O4.C4H10N2/c1-13-9-4-6(8(12)5-10)2-3-7(9)11;1-2-6-4-3-5-1/h2-4,8,10-12H,5H2,1H3;5-6H,1-4H2 |
Clave InChI |
AFGWPOQJLVKLOJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(CO)O)O.COC1=C(C=CC(=C1)C(CO)O)O.C1CNCCN1 |
SMILES canónico |
COC1=C(C=CC(=C1)C(CO)O)O.C1CNCCN1 |
| 67423-45-4 | |
Pictogramas |
Irritant |
Sinónimos |
MHPG piperazine; MOPEG piperazine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


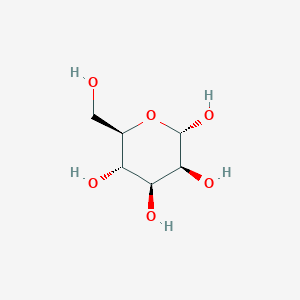
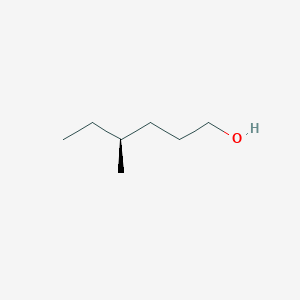
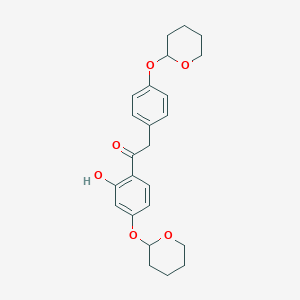
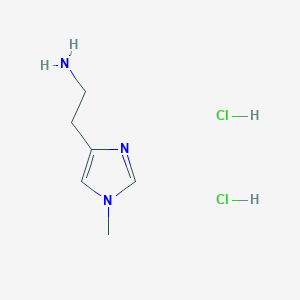
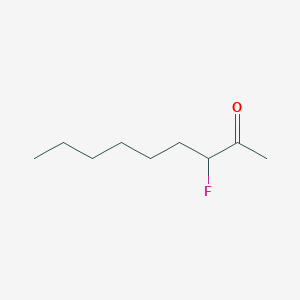
![N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide](/img/structure/B162438.png)
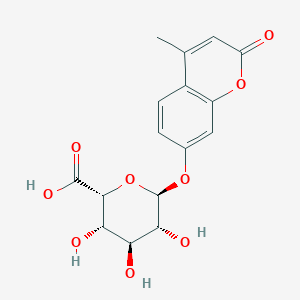

![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)
